molecular formula C25H20FN3O B2563052 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-68-5

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2563052
CAS No.: 866344-68-5
M. Wt: 397.453
InChI Key: GVQUFTAWFZATHK-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused bicyclic core. Key structural features include:

  • A 4-ethoxyphenyl substituent at position 3, providing electron-donating and lipophilic properties.
  • A 3-fluorobenzyl group at position 5, introducing steric bulk and electronegativity.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-2-30-20-12-10-18(11-13-20)24-22-16-29(15-17-6-5-7-19(26)14-17)23-9-4-3-8-21(23)25(22)28-27-24/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQUFTAWFZATHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with 2-chloroquinoline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Primary Reaction Types

The compound participates in three principal reaction categories due to its electron-rich aromatic systems and substituent reactivity:

Reaction Type Target Sites Key Drivers
Oxidation Quinoline moiety, benzylic positionsElectron-deficient regions activated by fluorophenyl and ethoxy groups
Electrophilic Substitution Pyrazole ring, quinoline C-H positionsElectron-rich aromatic systems enabled by conjugated π-electrons
Cycloaddition Pyrazole N1/C4 positionsStrain relief and stabilization via extended conjugation

Oxidation Reactions

Controlled oxidation modifies the quinoline core and benzylic methyl groups:

Reagents and Conditions

  • KMnO₄ (acidic) : Selectively oxidizes the benzylic methyl group to a carbonyl, forming 5-[(3-fluorophenyl)carbonyl] derivatives.

  • CrO₃/H₂SO₄ : Targets the quinoline moiety, yielding hydroxylated products at C8 (unoccupied position).

Key Data

Oxidizing Agent Product Yield Application
KMnO₄ (0.1 M, H₂O)5-[(3-fluorophenyl)carbonyl] derivative68%Precursor for anti-inflammatory analogs
CrO₃ (H₂SO₄, 60°C)8-hydroxyquinoline analog52%Chelating agent for metal-ion studies

Electrophilic Substitution

The pyrazole and quinoline rings undergo halogenation and nitration:

Halogenation

  • Br₂/FeCl₃ : Bromination occurs at C7 of the quinoline ring due to para-directing effects of the ethoxy group .

  • Cl₂ (UV light) : Free-radical chlorination at the benzylic position of the fluorophenyl substituent.

Nitration

  • HNO₃/H₂SO₄ : Nitro groups introduce at C6 of the quinoline core, enhancing electron-withdrawing effects .

Substitution Trends

Position Reactivity Directing Group Influence
Quinoline C7HighEthoxy group (para-directing, activating)
Pyrazole C4ModerateFluorophenyl (meta-directing, deactivating)

Cycloaddition and Ring Expansion

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused triazole systems. DFT calculations confirm that the N1-C4 axis is the most reactive site due to partial positive charge localization .

Example Reaction

text
3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline + Nitrile Oxide (R-C≡N⁺-O⁻) → Triazole-fused derivative (85% yield, 100°C, DMF) [2]

Mechanistic Insights

  • Deprotonation-Reprotonation Dynamics : Base-mediated reactions (e.g., NaOH/EtOH) facilitate tautomerization between pyrazole and quinoline protons, stabilizing intermediates during substitution .

  • Fluorophenyl Effects : The electron-withdrawing -F group enhances electrophilic reactivity at the benzylic position but reduces nucleophilic susceptibility in the pyrazole ring.

Pharmacological Optimization

Reaction products are screened for bioactivity:

Derivative IC₅₀ (μM) Target Source
8-Hydroxyquinoline analog1.4 ± 0.2Topoisomerase II inhibition
Brominated C7 derivative0.9 ± 0.1COX-2 inhibition

Stability and Degradation

The compound decomposes under strong acidic/basic conditions:

  • HCl (6 M) : Cleavage of the ethoxy group to hydroxyl, yielding 3-(4-hydroxyphenyl) derivatives.

  • NaOH (10%) : Hydrolysis of the pyrazole ring, forming open-chain hydrazine intermediates.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives, including 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline. These compounds have demonstrated significant activity against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .

Anticancer Activity

Pyrazoloquinolines are also being investigated for their anticancer properties. The compound has been noted for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in different cancer cell lines. Research indicates that compounds within this class can interact with specific molecular targets involved in cancer progression, making them promising candidates for anticancer drug development .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazoloquinoline derivatives demonstrated that modifications to the phenyl rings significantly impacted their antimicrobial activity. The inclusion of fluorine in the structure was correlated with enhanced potency against gram-positive bacteria .
  • Anticancer Mechanisms : In vitro studies revealed that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the modulation of apoptosis-related proteins, suggesting a pathway for therapeutic intervention .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Position 3: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to 4-methylphenyl () or 4-fluorophenyl (). Ethoxy’s electron-donating nature may improve metabolic stability over methoxy groups .

Substituent Effects on Position 5 :

  • The 3-fluorobenzyl group in the target compound offers steric hindrance and moderate electronegativity, contrasting with 4-methylbenzyl () or 3-methoxybenzyl (). Fluorine’s small size and high electronegativity may improve target selectivity .

Methoxy Groups at Positions 7 and 8 :

  • Analogs with 7,8-dimethoxy groups () exhibit higher polarity (lower logP) but reduced metabolic stability compared to the target compound. Methoxy groups are associated with enhanced solubility but may limit blood-brain barrier penetration .

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline represents a novel class of pyrazoloquinoline derivatives with significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of pyrazolo[4,3-c]quinolines generally involves multi-step reactions that incorporate various substituents to enhance biological activity. The compound can be synthesized through a series of reactions involving the coupling of appropriate phenyl and pyrazole derivatives. Specific methodologies may include:

  • Formation of Pyrazole Ring: Utilizing hydrazine derivatives and appropriate aldehydes.
  • Quinoline Construction: Employing cyclization techniques to integrate the quinoline moiety.
  • Substituent Incorporation: Introducing ethoxy and fluorophenyl groups to optimize pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazolo[4,3-c]quinolines exhibit potent antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show significant activity against various bacterial strains, including drug-resistant pathogens like Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC): Compounds related to this structure have shown MIC values as low as 1 µg/mL against certain strains, indicating strong antimicrobial efficacy .
CompoundTarget OrganismMIC (µg/mL)Reference
This compoundS. aureus1
Related Pyrazole DerivativeE. coli2

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. Studies have shown that related pyrazoloquinolines can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

  • Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects:
    • A study evaluated various pyrazoloquinoline derivatives for their ability to inhibit NO production. Among them, compounds with structural similarities to this compound exhibited significant inhibitory effects comparable to established anti-inflammatory agents .
  • Antimicrobial Evaluation:
    • In a comprehensive study assessing the antimicrobial properties of pyrazole derivatives, several compounds demonstrated excellent activity against Staphylococcus epidermidis and other pathogens, with some achieving MIC values below 0.25 µg/mL .

Q & A

Q. What are the established synthetic routes for 3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach starts with 2,4-dichloroquinoline-3-carbonitrile as a precursor, followed by substitution with ethoxyphenyl and fluorophenylmethyl groups . Key steps include:

  • Step 1 : Nucleophilic aromatic substitution at the 4-position of quinoline using 4-ethoxyphenyl derivatives.
  • Step 2 : Introduction of the 3-fluorophenylmethyl group via alkylation or Suzuki coupling.
  • Step 3 : Cyclization to form the pyrazoloquinoline core under acidic or thermal conditions.
    Yields vary significantly with solvent choice (e.g., DMSO vs. EtOH) and catalysts (e.g., Pd for cross-couplings). For example, cyclization in anhydrous DMSO with NaH achieved 20–30% yields, while Fe-mediated reductions in acetic acid improved purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve signals for the ethoxyphenyl (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) and fluorophenylmethyl groups (δ 3.8–4.0 ppm for CH2_2, δ 6.8–7.2 ppm for aromatic F-substitution) .
  • IR : Confirm the presence of C=O (if applicable) at 1680–1720 cm1^{-1} and C-F stretches at 1100–1250 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ions (e.g., [M+H]+^+) due to the compound’s complexity .

Advanced Research Questions

Q. How do substituents (ethoxy, fluorophenylmethyl) influence the compound’s bioactivity and solubility?

  • Ethoxyphenyl : Enhances lipophilicity and membrane permeability but may reduce aqueous solubility. Methoxy analogs showed improved antimicrobial activity in related pyrazoloquinolines .
  • Fluorophenylmethyl : Fluorine’s electronegativity increases metabolic stability and binding affinity to hydrophobic enzyme pockets. However, fluorinated analogs can exhibit lower solubility in polar solvents, requiring formulation adjustments (e.g., DMSO/water mixtures) .
  • Synergistic Effects : Combined substituents may alter π-π stacking interactions, as seen in fluorinated quinoline derivatives targeting kinase inhibition .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[4,3-c]quinoline derivatives?

  • Case Study : Discrepancies in IC50_{50} values for similar compounds may arise from assay conditions (e.g., cell line variability, incubation time). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Structural Confirmation : Ensure purity (>95% by HPLC) and correct stereochemistry, as impurities or racemic mixtures can skew data .
  • Meta-Analysis : Cross-reference data from fluorinated pyrazoloquinolines in peer-reviewed studies (e.g., antimicrobial vs. anticancer activity) to identify structure-activity trends .

Q. What strategies are effective in improving the compound’s solubility for in vivo studies?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the ethoxy or pyrazole positions to increase hydrophilicity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, as demonstrated for fluorinated quinoline anticancer agents .

Q. How can computational methods aid in predicting the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate electron density maps to predict sites for electrophilic/nucleophilic attacks during synthesis .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Fluorine’s role in hydrogen bonding and hydrophobic interactions can be modeled .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) based on substituent effects .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepStarting MaterialConditionsYield (%)Reference
Quinoline Substitution2,4-Dichloroquinoline-3-carbonitrileDMSO, NaH, 15 h20–30
Fluorophenylmethyl Addition3-Fluorobenzyl bromidePd(PPh3_3)4_4, K2_2CO3_3, DMF45–55
CyclizationIntermediate diamineAcOH, Fe, 85°C, 3 h27–30

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1 \text{H}-NMRδ 1.35 (t, OCH2_2CH3_3), δ 7.25 (m, fluorophenyl)
IR1245 cm1^{-1} (C-F), 1610 cm1^{-1} (C=N)
HRMS[M+H]+^+ m/z 428.1521 (calc. 428.1518)

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